

Synthesis of 2-Phenylquinoline-7-carboxylic Acid: An Application Note and Experimental Protocol

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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carboxylic acid

Cat. No.: B1356969

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This document provides a detailed protocol for the synthesis of **2-phenylquinoline-7-carboxylic acid**, a valuable heterocyclic compound for research and development in medicinal chemistry. The primary synthetic route described is the Doebner reaction, a classic and efficient one-pot, three-component condensation. This application note includes a step-by-step experimental procedure, a summary of expected data, and a visual representation of the synthetic workflow.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of a phenyl group at the 2-position and a carboxylic acid at the 7-position of the quinoline core creates a molecule with significant potential for further functionalization and exploration of its pharmacological properties. The Doebner reaction provides a straightforward and convergent approach to construct the quinoline ring system from readily available starting materials.

Reaction Principle: The Doebner Reaction

The Doeblin reaction involves the condensation of an aniline, an α,β -unsaturated carbonyl compound (often generated *in situ* from an aldehyde and pyruvic acid), and a catalyst to form a quinoline-4-carboxylic acid. By utilizing a substituted aniline, such as 4-aminobenzoic acid, the resulting quinoline will bear the substituent at the corresponding position. In this protocol, 4-aminobenzoic acid, benzaldehyde, and pyruvic acid react in the presence of an acid catalyst to yield **2-phenylquinoline-7-carboxylic acid**. The reaction proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by a Michael addition of the enolate of pyruvic acid, intramolecular cyclization, and subsequent aromatization.

Experimental Protocol

This protocol is adapted from established procedures for the Doeblin synthesis of related 2-phenylquinoline-4-carboxylic acids.

Materials:

- 4-Aminobenzoic acid
- Benzaldehyde
- Pyruvic acid
- Ethanol (absolute)
- Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Crushed ice
- Distilled water
- Filtration apparatus (Büchner funnel, filter paper)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer with heating plate
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1.0 equivalent), benzaldehyde (1.0 equivalent), and absolute ethanol.
- Addition of Pyruvic Acid: To the stirred mixture, add pyruvic acid (1.1 equivalents).
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated hydrochloric acid.
- Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
- Precipitation and Neutralization: A precipitate should form. Adjust the pH of the solution to approximately 4-5 by the slow addition of a sodium hydroxide solution. This will ensure the precipitation of the carboxylic acid product.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with cold distilled water to remove any remaining salts and impurities.
- Drying: Dry the purified **2-phenylquinoline-7-carboxylic acid** in a vacuum oven.

Data Presentation

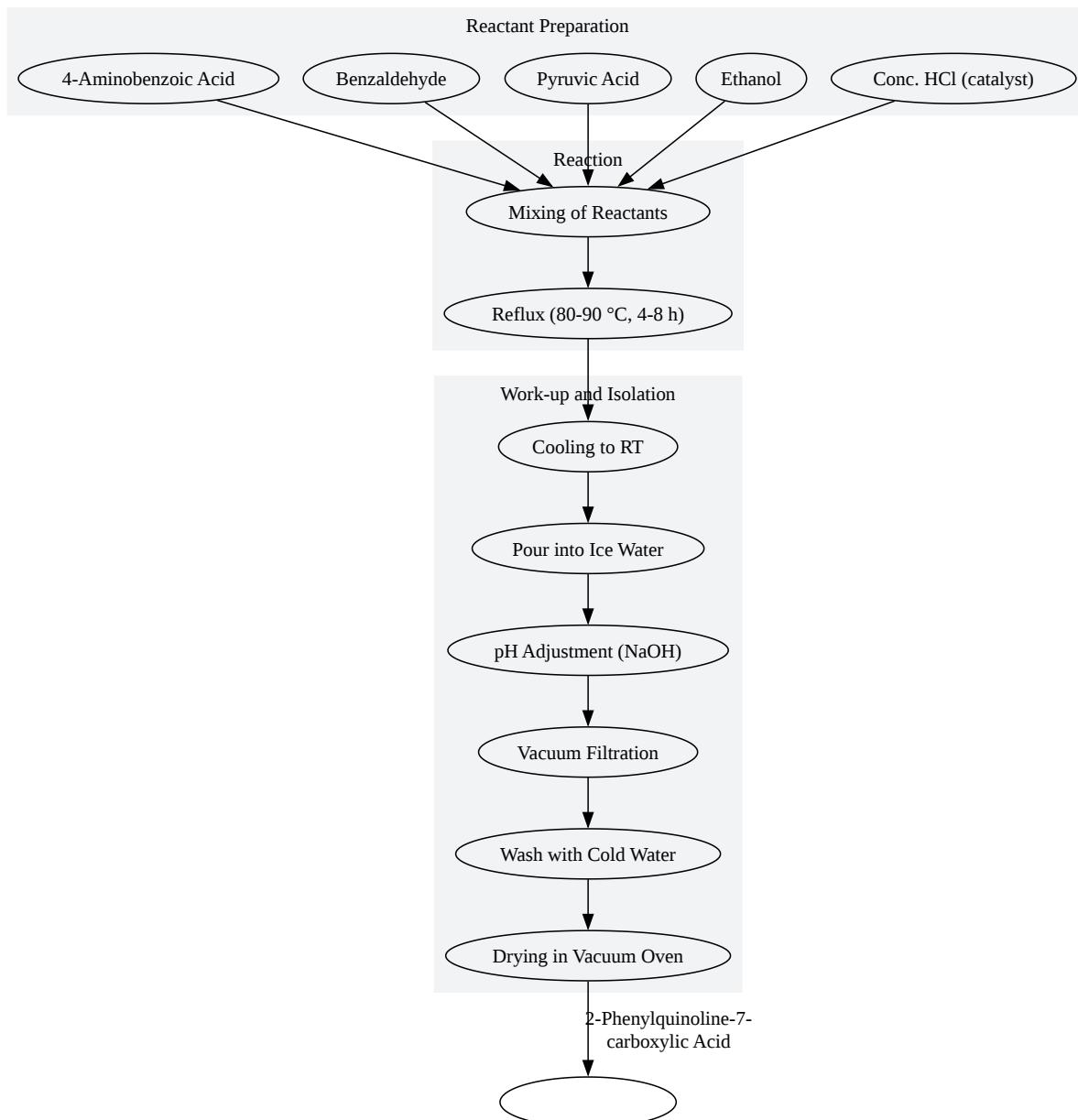
The following table summarizes the key quantitative data for the synthesis of **2-phenylquinoline-7-carboxylic acid**.

Parameter	Value
Molecular Formula	C ₁₆ H ₁₁ NO ₂
Molecular Weight	249.27 g/mol
CAS Number	841297-69-6
Appearance	Off-white to pale yellow solid
Melting Point	Not available
Expected Yield	60-80% (based on similar reactions)
Solubility	Soluble in DMSO and DMF

Spectroscopic Data (Expected):

Technique	Expected Peaks
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 13.5-12.5 (br s, 1H, COOH), 8.5-7.5 (m, 9H, Ar-H)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): 168-166 (C=O), 160-120 (Ar-C), 150-145 (C=N)
IR (KBr)	ν (cm ⁻¹): 3300-2500 (br, O-H), 1700-1680 (s, C=O), 1600-1450 (m, C=C)
Mass Spec (ESI-MS)	m/z: 250.08 [M+H] ⁺

Visualizations

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